3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound is a structurally complex heterocyclic molecule combining a 1,2,4-oxadiazole ring, a dihydroquinolin-4-one core, and a piperidine substituent. Key structural features include:
- Dihydroquinolin-4-one core: Fluorine at position 6 improves lipophilicity and membrane permeability, while the methyl group at position 1 may reduce oxidative metabolism .
- Piperidine substituent: At position 7, this nitrogen-containing ring likely enhances solubility and modulates receptor binding .
The compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where bromine and fluorine substituents play critical roles in affinity and selectivity.
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrFN4O2/c1-28-13-17(23-26-22(27-31-23)14-5-7-15(24)8-6-14)21(30)16-11-18(25)20(12-19(16)28)29-9-3-2-4-10-29/h5-8,11-13H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJWFULZXOFPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the oxadiazole ring and the incorporation of the bromophenyl and piperidine groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains. For instance:
- In vitro assays showed that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has been studied for its potential as an anticancer agent:
- Cell Viability Assays : The compound was evaluated against several cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). Results indicated a concentration-dependent decrease in cell viability.
| Cell Line | GI50 (µM) |
|---|---|
| MDA-MB-231 | <47 |
| PC-3 | 28 |
The mechanism of action appears to involve apoptosis induction through caspase activation, suggesting a pathway for targeted cancer therapies.
Antioxidant Activity
In addition to its anticancer effects, this compound demonstrates antioxidant properties:
- Radical Scavenging Assays : The ability to scavenge free radicals was assessed, indicating potential therapeutic benefits in oxidative stress-related diseases.
Documented Case Studies
Several case studies highlight the efficacy of similar quinoline derivatives:
- Study on Quinoline Derivatives : A series of derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. Results showed promising GI50 values ranging from 22 nM to 31 nM.
- Caspase Activation Studies : Selected compounds demonstrated significant overexpression levels of caspase proteins in human epithelial cancer cell lines, reinforcing their potential as therapeutic agents targeting apoptotic pathways.
Mechanism of Action
The mechanism of action of 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of polycyclic heteroaromatic molecules. Below is a comparative analysis with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Core Structure Impact: The target compound’s 1,2,4-oxadiazole ring offers superior metabolic stability compared to pyrazole or pyrazolone analogs, which are prone to ring-opening reactions .
Substituent Effects: The 4-bromophenyl group is a shared feature in all listed brominated analogs, suggesting its role in hydrophobic interactions or halogen bonding. The 6-fluoro substituent in the target compound may confer enhanced bioavailability compared to non-fluorinated pyrazolone derivatives . Piperidine vs. methyl/chlorophenyl: Piperidine’s basic nitrogen likely improves solubility over chlorophenyl groups, which are more lipophilic .
Quinoline-based compounds like Quinoline Yellow are functionally distinct, emphasizing structural nuances in application (pharmacology vs. industrial) .
Research Implications and Limitations
- Structural Advantages: The combination of oxadiazole and dihydroquinolinone scaffolds positions the compound as a candidate for drug discovery, particularly in kinase or protease inhibition.
- Limitations : Direct bioactivity comparisons are hindered by the absence of empirical data for the target compound. Existing analogs (e.g., pyrazoles) suggest testable hypotheses but require validation.
- Lumping Strategy Relevance : As proposed in , lumping this compound with other brominated heterocycles could streamline toxicity or ADMET studies, though core structure differences necessitate caution .
Biological Activity
The compound 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a novel derivative that combines the oxadiazole moiety with a quinoline structure. This combination is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both components. The aim of this article is to summarize the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 301.98 g/mol. The structure features a bromophenyl group and a piperidine moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds containing the oxadiazole ring. For instance, derivatives similar to our compound have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups, such as bromine, has been linked to enhanced antibacterial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one | E. coli | 32 µg/mL |
| Another Oxadiazole Derivative | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Research indicates that compounds similar to 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
In one study, derivatives were evaluated for their IC50 values against MCF-7 cells:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one | MCF-7 | 15.63 |
| Reference Drug (Tamoxifen) | MCF-7 | 10.38 |
Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells by activating caspase pathways .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The oxadiazole ring is known for its role in inhibiting various enzymes and disrupting cellular processes critical for microbial survival and cancer cell proliferation .
Molecular Docking Studies
Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression and microbial resistance. The binding affinity was found to be comparable to known inhibitors in both cancer and bacterial targets .
Case Studies
A recent case study demonstrated the synthesis of similar compounds and their biological evaluation. Researchers synthesized several derivatives and assessed their antimicrobial and anticancer activities using standardized protocols. The results indicated that modifications in the piperidine structure significantly influenced the biological outcomes .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry, starting with nucleophilic substitution to introduce the 4-bromophenyl group onto the 1,2,4-oxadiazole core. Subsequent cyclization forms the dihydroquinolin-4-one scaffold. Key optimizations include:
- Temperature control during cyclization (60–80°C) to minimize side reactions.
- Use of anhydrous solvents (e.g., DMF) to prevent hydrolysis of intermediates.
- Purification via column chromatography (10% methanol/dichloromethane) to isolate the final product with >90% purity .
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm proton/carbon environments), HRMS (for exact mass verification), and X-ray crystallography (to resolve stereochemistry) is required. For example:
- ¹H NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons from the bromophenyl and quinolinone moieties.
- 19F NMR : A singlet near δ -110 ppm verifies the fluorine substituent.
- HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₂₃H₁₉BrFN₅O₂, calc. 528.07) .
Q. What preliminary assays are recommended to evaluate bioactivity?
- Methodological Answer : Start with enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-luciferase). Use IC₅₀ values to quantify potency. For example:
- Test against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Compare activity to reference compounds (e.g., doxorubicin) to establish baseline efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Oxadiazole ring : Replace bromophenyl with electron-withdrawing groups (e.g., nitro) to test π-stacking interactions.
- Piperidine moiety : Introduce methyl groups to alter steric bulk and hydrogen-bonding capacity.
- Fluorine position : Compare 6-fluoro vs. 8-fluoro analogs to assess spatial effects on target binding.
- Validate using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinities .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions or off-target effects. Mitigate by:
- Dose-response curves : Use 8–12 concentration points to ensure reproducibility.
- Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding.
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to correlate bioactivity with bioavailability .
Q. How can computational models predict metabolic stability and toxicity?
- Methodological Answer : Combine QSAR models (e.g., MetaCore) and in silico metabolite prediction (e.g., GLORYx):
- Identify metabolic hotspots (e.g., oxidation of piperidine or hydrolysis of oxadiazole).
- Simulate CYP450 interactions (e.g., CYP3A4) to predict clearance rates.
- Cross-validate with microsomal stability assays (human liver microsomes, 1 mg/mL protein) .
Analytical and Mechanistic Questions
Q. What methods validate purity and stability under storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (254 nm); ensure >95% purity.
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions (pH 2–9) for 14 days. Monitor degradation products via LC-MS .
Q. How to elucidate the mechanism of action for anticancer activity?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
- Apoptosis assays : Measure caspase-3/7 activation (e.g., Promega Caspase-Glo).
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., p53 or MAPK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
